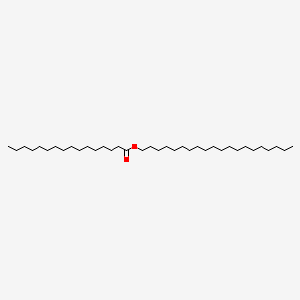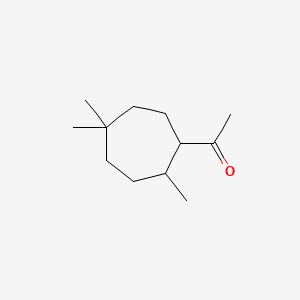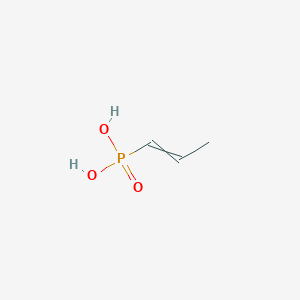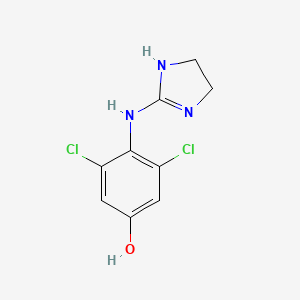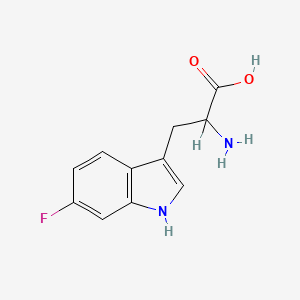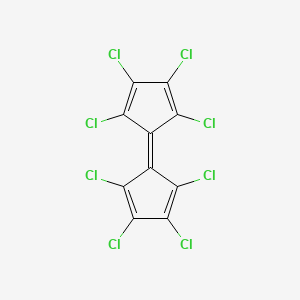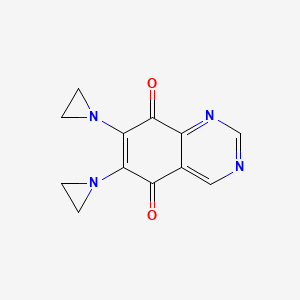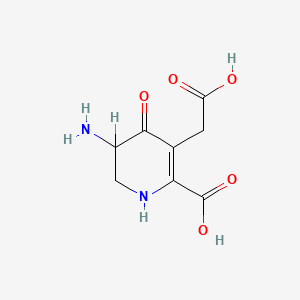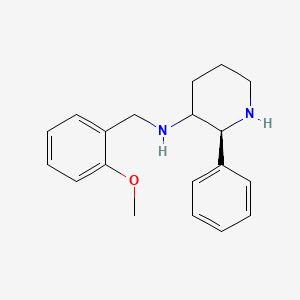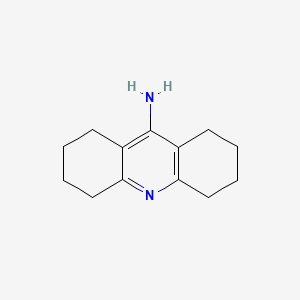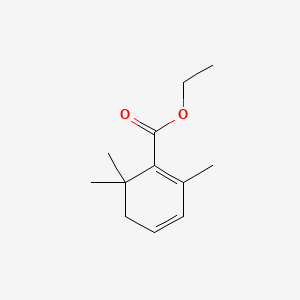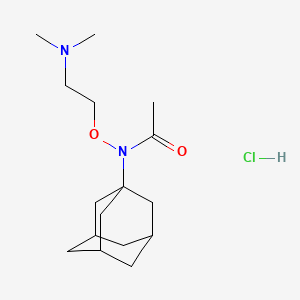![molecular formula C21H20N4O6S2 B1212261 N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
The compound's relevance extends into the field of diuretics, particularly those with carbonic anhydrase inhibitory action. A literature review spanning 2005 to 2013 highlighted the importance of sulfonamide diuretics, including those with structures similar to the compound , for their role in treating conditions like obesity, cancer, epilepsy, and hypertension. These diuretics, through carbonic anhydrase inhibition, contribute to blood pressure regulation and exhibit organ-protective activities. This is attributed to their effect on renal carbonic anhydrases, which significantly influences nitrite excretion in urine, underscoring the compound's potential in therapeutic applications beyond diuresis (Carta & Supuran, 2013).
Quinazoline Derivatives in Medicine
Quinazoline derivatives, closely related to the chemical structure of interest, have been extensively studied for their biological activities. A review highlighted the significance of quinazoline-4(3H)-ones and their derivatives in medicinal chemistry, showcasing their presence in over 200 naturally occurring alkaloids. These compounds have been explored for their antibacterial efficacy against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their potential as lead compounds in addressing antibiotic resistance also emphasizes the broader implications of related structures like N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide in drug development (Tiwary et al., 2016).
Sulfonamide Analogues and Biological Activities
The exploration of N-sulfonylamino azinones, which share structural similarities with the compound in focus, reveals a vast array of biological activities. These include antihypertensive, anti-inflammatory, anticancer, and neurological disorder treatments. Specifically, derivatives based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in addressing neurological conditions such as epilepsy and schizophrenia. This underscores the compound's potential relevance in developing treatments for a range of diseases, further highlighting the importance of sulfonamide analogues in medicinal chemistry (Elgemeie et al., 2019).
Propiedades
Nombre del producto |
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
|---|---|
Fórmula molecular |
C21H20N4O6S2 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C21H20N4O6S2/c1-12-2-3-15-19(24-32-23-15)20(12)33(28,29)25(4-5-26)11-14-8-13-9-17-18(31-7-6-30-17)10-16(13)22-21(14)27/h2-3,8-10,26H,4-7,11H2,1H3,(H,22,27) |
Clave InChI |
UOTBVRGDDNJCOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N(CCO)CC3=CC4=CC5=C(C=C4NC3=O)OCCO5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



